![molecular formula C10H16O3 B2466033 2-氧杂螺[4.5]癸烷-3-羧酸 CAS No. 2344681-38-3](/img/structure/B2466033.png)

2-氧杂螺[4.5]癸烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

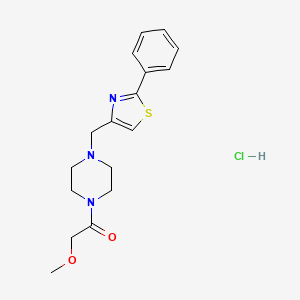

The synthesis of this compound has been discussed in several studies. For instance, it was established by NMR and mass spectrometry that 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite is converted, by the action of sodium malonate in toluene, to ethyl 2-oxo-4-cyano-1-oxaspiro decane-3-carboxylate, which, upon refluxing in DMSO, is de-ethoxycarbonylated to give 2-oxo-1-oxaspiro decane-4-carboxylic acid nitrile .Molecular Structure Analysis

The molecular structure of 2-Oxaspiro[4.5]decane-3-carboxylic acid is represented by the SMILES stringOC(C(C1)C2(CCCCC2)OC1=O)=O . This indicates the presence of an oxaspiro ring system, which is a common structural element in many biologically active compounds . Chemical Reactions Analysis

The rates of decarboxylation of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid have been measured at five temperatures between 455.6 and 498.9° K . This suggests that the compound undergoes decarboxylation under certain conditions.科学研究应用

超分子化学

Graus 等人(2010 年)的研究探索了基于环己烷-5-螺茚满衍生物的超分子排列,包括 2,4-二氧杂-1,3-二氮杂螺[4.5]癸烷-8-羧酸。他们的研究重点关注分子和晶体结构之间的关系,揭示了取代基对超分子排列中环己烷环的影响,突出了氢键相互作用在晶体形成中的重要性 (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010)。

有机合成中增强的反应性

Rashevskii 等人(2020 年)讨论了在卡斯塔尼奥利-库什曼反应中 8-氧杂-1,4-二硫杂螺[4.5]癸烷-7,9-二酮等环状酸酐的增强的反应性。他们的研究结果证明了这些化合物的广泛底物范围,显示了它们在各种有机合成应用中的潜力 (Rashevskii, Bakulina, Novikov, Dar'in, & Krasavin, 2020)。

氧杂螺[m.n] 骨架的合成

Mukai 等人(2002 年)关于合成氧杂螺[m.n] 骨架(包括 1-氧杂螺[4.5]癸烷)的工作揭示了一种涉及炔烃-Co2(CO)6配合物和 SnCl4 的方法,从而导致这些骨架的高产率。该方法对于开发具有复杂分子结构的化合物具有重要意义 (Mukai, Yamashita, Sassa, & Hanaoka, 2002)。

不对称合成中的中间体

Tsai、Su 和 Lin(2008 年)将 (2S)-2-(3-氧杂-1,4-二氧杂螺[4.5]癸烷-2-基)乙酸描述为 α-羟基烷酸不对称合成中的中间体。他们的研究提供了对该化合物的结构方面的见解,特别是六元环的椅式构象,为立体化学领域做出了贡献 (Tsai, Su, & Lin, 2008)。

在晶体学中的应用

Wang 等人(2011 年)合成了 2-氧杂-3-苯基-1-氧杂螺[4.5]癸-3-烯-4-基 4-氯苯甲酸酯的晶体结构并对其进行了分析,揭示了该化合物的分子和晶体学细节。该研究强调了晶体学分析在理解螺环化合物的结构细节中的重要性 (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011)。

属性

IUPAC Name |

2-oxaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(12)8-6-10(7-13-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAIIHQBPMYVKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(OC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[4.5]decane-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465952.png)

![1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2465954.png)

![8-methoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465956.png)

![8-(Ethylsulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2465958.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2465959.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2465964.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2465965.png)

![(E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide](/img/structure/B2465967.png)

![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465970.png)

![Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate](/img/structure/B2465972.png)